molecular formula C11H13ClN2O B6257719 4-chloro-6-methyl-2-{7-oxabicyclo[2.2.1]heptan-2-yl}pyrimidine CAS No. 1344016-79-0

4-chloro-6-methyl-2-{7-oxabicyclo[2.2.1]heptan-2-yl}pyrimidine

Cat. No.: B6257719
CAS No.: 1344016-79-0
M. Wt: 224.68 g/mol
InChI Key: XGLCZVZAOZQCHL-UHFFFAOYSA-N
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Description

4-chloro-6-methyl-2-{7-oxabicyclo[221]heptan-2-yl}pyrimidine is a complex organic compound featuring a pyrimidine ring substituted with a chlorine atom at the 4-position, a methyl group at the 6-position, and a 7-oxabicyclo[221]heptane moiety at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-methyl-2-{7-oxabicyclo[2.2.1]heptan-2-yl}pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations would include the availability of starting materials, reaction efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-chloro-6-methyl-2-{7-oxabicyclo[2.2.1]heptan-2-yl}pyrimidine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom at the 4-position can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and reduction: The compound can participate in oxidation and reduction reactions, particularly involving the 7-oxabicyclo[2.2.1]heptane moiety.

    Cycloaddition reactions: The bicyclic structure can engage in cycloaddition reactions, forming more complex structures.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Typical conditions involve polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.

Major Products

The major products depend on the specific reactions and conditions used. For example, nucleophilic substitution can yield azido, cyano, or amino derivatives, while oxidation and reduction can modify the bicyclic moiety.

Scientific Research Applications

4-chloro-6-methyl-2-{7-oxabicyclo[2.2.1]heptan-2-yl}pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of polymers and materials with unique properties due to its rigid bicyclic structure.

Mechanism of Action

The mechanism of action of 4-chloro-6-methyl-2-{7-oxabicyclo[2.2.1]heptan-2-yl}pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bicyclic structure can influence the compound’s binding affinity and specificity, while the pyrimidine ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-6-methyl-2-{7-oxabicyclo[2.2.1]heptan-2-yl}pyridine: Similar structure but with a pyridine ring instead of pyrimidine.

    4-chloro-6-methyl-2-{7-oxabicyclo[2.2.1]heptan-2-yl}benzene: Similar structure but with a benzene ring.

    4-chloro-6-methyl-2-{7-oxabicyclo[2.2.1]heptan-2-yl}thiazole: Similar structure but with a thiazole ring.

Uniqueness

4-chloro-6-methyl-2-{7-oxabicyclo[2.2.1]heptan-2-yl}pyrimidine is unique due to the combination of its bicyclic structure and pyrimidine ring, which can confer distinct chemical and biological properties. The presence of the chlorine atom and methyl group further enhances its reactivity and potential for functionalization.

Properties

CAS No.

1344016-79-0

Molecular Formula

C11H13ClN2O

Molecular Weight

224.68 g/mol

IUPAC Name

4-chloro-6-methyl-2-(7-oxabicyclo[2.2.1]heptan-2-yl)pyrimidine

InChI

InChI=1S/C11H13ClN2O/c1-6-4-10(12)14-11(13-6)8-5-7-2-3-9(8)15-7/h4,7-9H,2-3,5H2,1H3

InChI Key

XGLCZVZAOZQCHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C2CC3CCC2O3)Cl

Purity

95

Origin of Product

United States

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